1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid
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Overview
Description
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compound of significant interest in the field of organic chemistry
Preparation Methods
The synthesis of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid typically involves difluoromethylation processes. One common method is the use of difluoromethylation reagents such as chlorodifluoromethane (CHF2Cl) or other novel non-ozone depleting difluorocarbene reagents Industrial production methods may involve continuous flow processes to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Cross-Coupling: Transition metal-catalyzed cross-coupling reactions can be employed to introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be compared with other difluoromethylated compounds such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Known for its use in fungicides.
Difluoromethylated pyrroles and thiophenes: These compounds share similar structural motifs and are used in various chemical applications.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5F2NO3 |
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Molecular Weight |
189.12 g/mol |
IUPAC Name |
1-(difluoromethyl)-6-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)10-4(6(12)13)2-1-3-5(10)11/h1-3,7H,(H,12,13) |
InChI Key |
SAXVYJMTJVYCCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C(=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
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